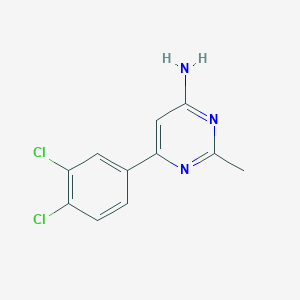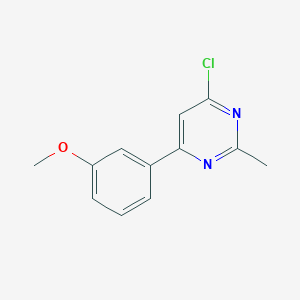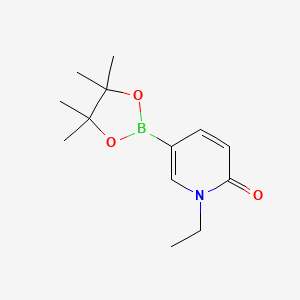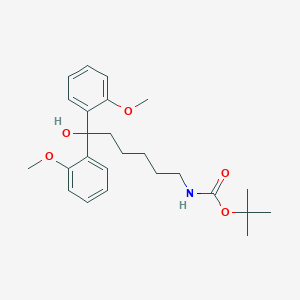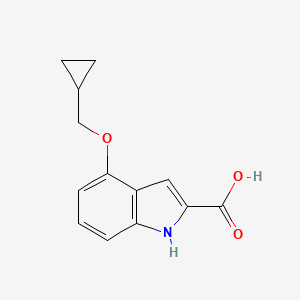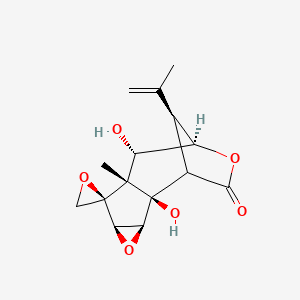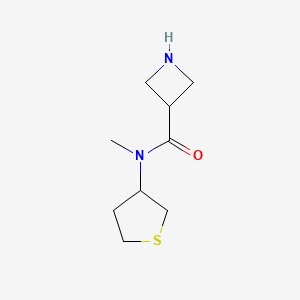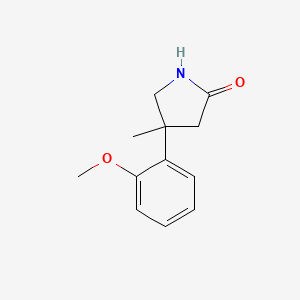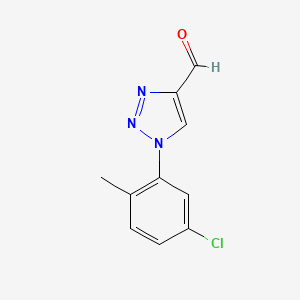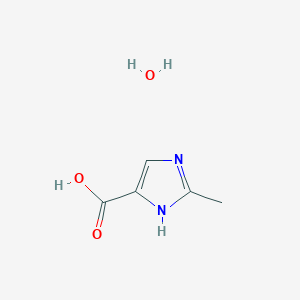
4-(2-Aminoethoxy)-2H-chromen-2-on-Hydrochlorid
Übersicht
Beschreibung
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an aminoethoxy group attached to the chromen-2-one core structure. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride, also known as Aminoethoxyvinylglycine Hydrochloride, is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant growth regulator .
Mode of Action
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride competitively inhibits ACC synthase . This inhibition prevents the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants . The compound can also inhibit Cystathionine γ-lyase (CSE), showing slow-tight binding characteristics .
Biochemical Pathways
The inhibition of ACC synthase by 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride affects the ethylene biosynthesis pathway . Ethylene is a key hormone that regulates various aspects of plant growth and development. By inhibiting its production, the compound can modulate plant growth and development processes that are mediated by ethylene .
Result of Action
The result of the action of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride is a reduction in ethylene-mediated changes in plant growth and development . By inhibiting the production of ethylene, the compound can modulate various physiological processes in plants that are regulated by this hormone .
Action Environment
The action, efficacy, and stability of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at -20°C for optimal stability .
Biochemische Analyse
Biochemical Properties
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cystathionine beta-lyase and cystathionine gamma-lyase, with inhibition constants (Kis) of 1.1 µM and 10.5 µM, respectively . These interactions suggest that 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride can modulate metabolic pathways involving these enzymes, potentially affecting the synthesis of amino acids and other metabolites.
Cellular Effects
The effects of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit ethylene production in plant cells, thereby affecting processes such as fruit ripening and root elongation . In mammalian cells, 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride may alter gene expression patterns and metabolic flux, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes like cystathionine beta-lyase and cystathionine gamma-lyase is a key aspect of its mechanism of action . By binding to the active sites of these enzymes, 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride prevents the normal catalytic activity, leading to downstream effects on metabolic pathways and cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride over time are important considerations in laboratory settings. This compound is generally stable under standard storage conditions, but its activity may diminish over extended periods or under specific environmental conditions. Long-term studies have shown that 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride can have sustained effects on cellular function, particularly in in vitro settings where controlled conditions are maintained . In vivo studies may reveal additional insights into its temporal effects and potential degradation pathways.
Dosage Effects in Animal Models
The effects of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of normal cellular processes . Threshold effects are also important to consider, as they can provide insights into the optimal dosage range for therapeutic applications.
Metabolic Pathways
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of cystathionine beta-lyase and cystathionine gamma-lyase suggests its role in amino acid metabolism, particularly in the synthesis and degradation of sulfur-containing amino acids . Additionally, 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride may affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic activity.
Transport and Distribution
The transport and distribution of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cell, 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride can accumulate in certain compartments, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular metabolism, gene expression, and other processes. The precise localization of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride is crucial for understanding its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride typically involves the reaction of 4-hydroxy-2H-chromen-2-one with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The purification process involves recrystallization or chromatographic techniques to ensure the purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethoxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminoethoxyvinylglycine hydrochloride: A plant regulator used in agriculture.
2-(Aminoethoxy)ethanol: A chemical intermediate used in the synthesis of various compounds.
4-(2-Aminoethoxy)benzoic acid hydrochloride: Used in organic synthesis and pharmaceutical research.
Uniqueness
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
Eigenschaften
IUPAC Name |
4-(2-aminoethoxy)chromen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c12-5-6-14-10-7-11(13)15-9-4-2-1-3-8(9)10;/h1-4,7H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSJYAULMMELQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


